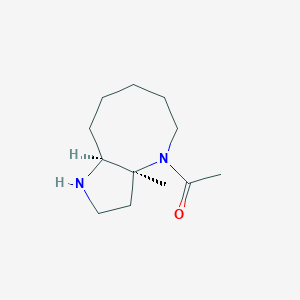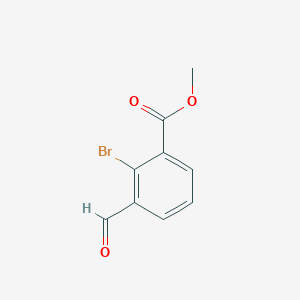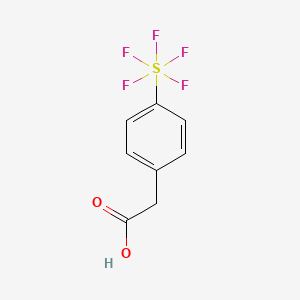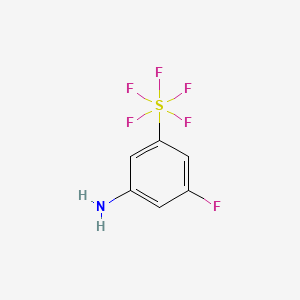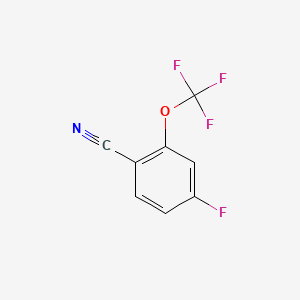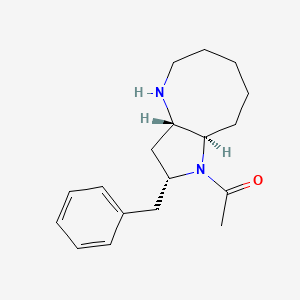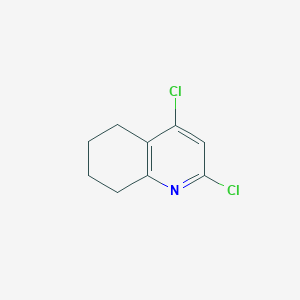
2,4-Dichloro-5,6,7,8-tetrahydroquinoline
説明
2,4-Dichloro-5,6,7,8-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Cl2N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system, which is a bicyclic compound that consists of a pyridine ring fused to phenol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 202.08 . It is a liquid at room temperature and should be stored in an inert atmosphere at 2-8°C . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 292.4±40.0 °C at 760 mmHg .科学的研究の応用
Crystallography and Structural Analysis
Structural analysis of tetrahydroquinolines, including variants like 2,4-Dichloro-5,6,7,8-tetrahydroquinoline, has been a focus in crystallography. Albov et al. (2004) studied the structures of substituted tetrahydroquinolines using single-crystal X-ray diffraction, highlighting the importance of these compounds in crystallographic research (Albov, Rybakov, Babaev, & Aslanov, 2004).
Synthesis and Chemical Modification
Tetrahydroquinolines, including this compound, are pivotal in synthetic chemistry. Sielemann et al. (1999) described efficient methods for preparing substituted tetrahydroquinolines, underscoring their versatility in chemical synthesis (Sielemann, Keuper, & Risch, 1999).
Medicinal Chemistry
In medicinal chemistry, these compounds play a significant role. Leeson et al. (1992) investigated tetrahydroquinolines as antagonists at the glycine site of the NMDA receptor, demonstrating their potential in drug discovery (Leeson et al., 1992).
Organic and Biomolecular Chemistry
Johnson et al. (2013) explored the synthesis of tetrahydroquinolines with trifluoromethyl groups, indicating their value in organic and biomolecular chemistry (Johnson, O'Mahony, Edwards, & Duncton, 2013).
Spectroscopy and Mass Spectrometry
Tetrahydroquinolines, such as this compound, are also important in spectroscopy. Draper and Maclean (1968) studied their mass spectra, contributing to the understanding of their fragmentation mechanisms (Draper & Maclean, 1968).
Pharmacological Research
In pharmacological research, these compounds have been explored for their potential in treating diseases. Ommeh et al. (2004) evaluated derivatives against Plasmodium falciparum, a malaria-causing parasite, demonstrating the medical applications of these compounds (Ommeh, Nduati, Mberu, Kokwaro, Marsh, Rosowsky, & Nzila, 2004).
Safety and Hazards
2,4-Dichloro-5,6,7,8-tetrahydroquinoline is classified as a warning hazard under the GHS07 classification . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOBWWSTKFWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743974 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858279-01-3 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
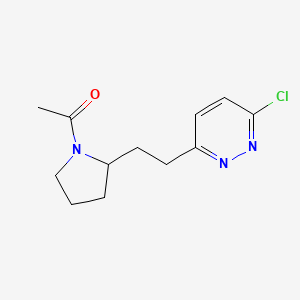
![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)
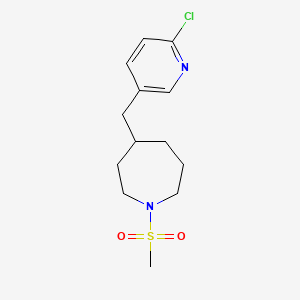
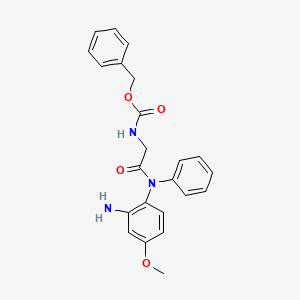
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)
